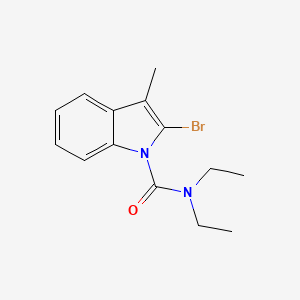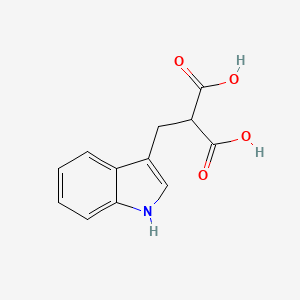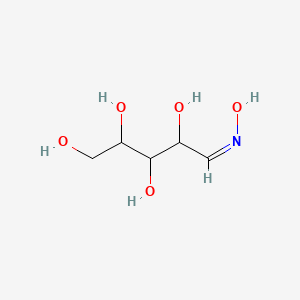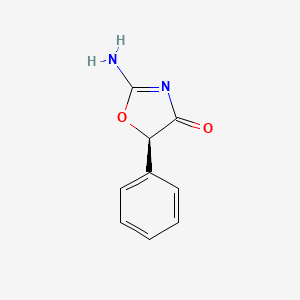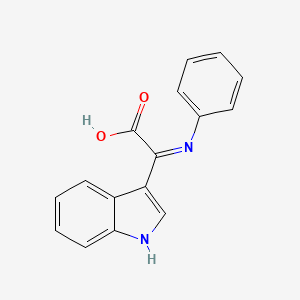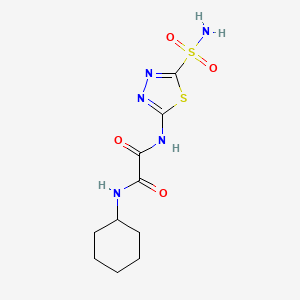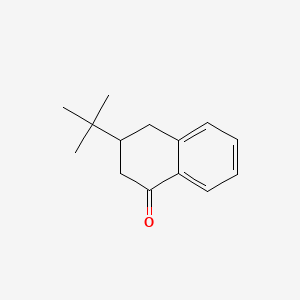
1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with a ketone group and a tert-butyl group attached to it
Preparation Methods
The synthesis of 1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(1,1-dimethylethyl)phenylacetic acid with a dehydrating agent can lead to the formation of the desired naphthalenone compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological system and target molecule.
Comparison with Similar Compounds
1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- can be compared with other similar compounds such as:
Naphthalenone derivatives: Compounds with different substituents on the naphthalene ring.
Ketones: Other ketone-containing compounds with varying alkyl groups.
Tert-butyl compounds: Compounds with tert-butyl groups attached to different aromatic systems. The uniqueness of 1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
42981-74-8 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
3-tert-butyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H18O/c1-14(2,3)11-8-10-6-4-5-7-12(10)13(15)9-11/h4-7,11H,8-9H2,1-3H3 |
InChI Key |
RAQBOOFRJYTTTP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC2=CC=CC=C2C(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


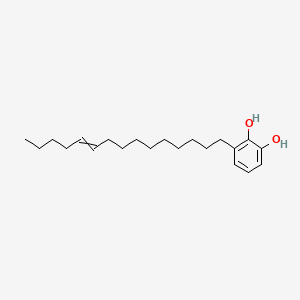
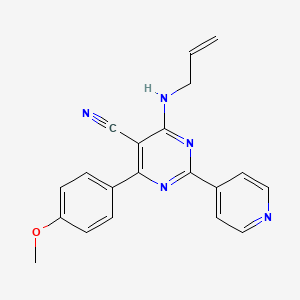

![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
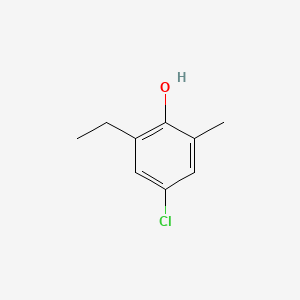
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
-lambda~5~-phosphane](/img/structure/B14172242.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)
